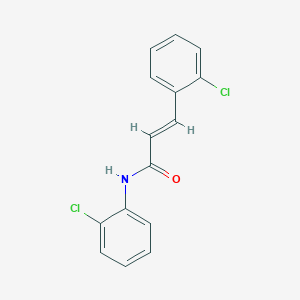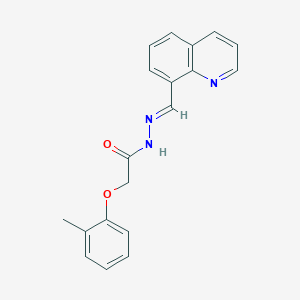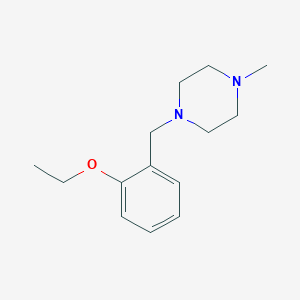
N,3-双(2-氯苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"N,3-bis(2-chlorophenyl)acrylamide" is a chemical compound that belongs to the family of acrylamides, characterized by the presence of a carbon-nitrogen double bond conjugated with a vinyl group. This compound's significance lies in its diverse applications, ranging from polymer chemistry to material science, owing to its unique molecular structure that imparts specific chemical and physical properties.
Synthesis Analysis
The synthesis of "N,3-bis(2-chlorophenyl)acrylamide" and related compounds often involves free radical polymerization processes, where acrylamide acts as a monomer in the presence of radical initiators. Studies such as those conducted by Dasgupta and Sivaram (1994) demonstrate the polymerization of protected acrylamides, offering insights into the synthetic routes that could be adapted for "N,3-bis(2-chlorophenyl)acrylamide" (Dasgupta & Sivaram, 1994).
Molecular Structure Analysis
The molecular structure of acrylamides, including "N,3-bis(2-chlorophenyl)acrylamide," is pivotal in determining their reactivity and properties. The presence of chlorophenyl groups likely affects the compound's electronic distribution, which in turn influences its reactivity and interactions. Research on similar compounds, such as those by Kakimoto et al. (1985), provides valuable information on the structural aspects and potential reactivity patterns of these molecules (Kakimoto, Negi, & Imai, 1985).
Chemical Reactions and Properties
Acrylamides, including "N,3-bis(2-chlorophenyl)acrylamide," participate in various chemical reactions, such as polymerization and crosslinking. The compound's reactivity is significantly influenced by the chlorophenyl groups, which can undergo reactions such as electrophilic substitution. Studies like those by Naghash et al. (2002) explore the polymerization behavior of acrylamides, shedding light on the chemical properties of these compounds (Naghash, Massah, & Erfan, 2002).
Physical Properties Analysis
The physical properties of "N,3-bis(2-chlorophenyl)acrylamide," such as solubility, melting point, and thermal stability, are crucial for its application in various fields. The molecular structure, particularly the chlorophenyl groups, plays a significant role in determining these properties. Research on related compounds provides insights into how structural elements affect physical properties (Hechenbichler, Laschewsky, & Gradzielski, 2020).
Chemical Properties Analysis
The chemical properties of "N,3-bis(2-chlorophenyl)acrylamide," such as reactivity towards nucleophiles, electrophiles, and radical species, are defined by its acrylamide backbone and chlorophenyl substituents. These properties are essential for understanding the compound's behavior in various chemical environments and its potential applications in polymer and material science. Studies on the reactivity and functionalization of acrylamides offer a foundation for understanding the chemical behavior of "N,3-bis(2-chlorophenyl)acrylamide" (Uenishi, Hirano, Ueda, Hoshiya, Ii, & Yoshiki, 2015).
科学研究应用
聚合物科学应用
丙烯酰胺衍生物因其聚合动力学和在创造新型聚合物材料中的应用而被广泛研究。例如,某些丙烯酰胺化合物的聚合过程揭示了设计具有特定特性的高级材料的关键机制,例如受控降解速率或独特的机械性能 (Cho 等,1999)。此外,丙烯酰胺与其他单体的交联共聚已被探索用于开发不溶于普通溶剂的聚合物,表明在创造用于工业用途的坚固材料方面具有潜在应用 (Naghash 等,2002)。
生化和生物医学应用
在生化领域,丙烯酰胺衍生物已被用于合成 pH 敏感水凝胶,这些水凝胶可在药物输送系统和生物材料中找到应用。这些水凝胶表现出显着的水分吸收能力并且对 pH 环境高度敏感,使其适合于药物的缓释 (Nesrinne 和 Djamel,2017)。此外,丙烯酰胺衍生物制备聚(酰胺胺)突出了其在生物医学应用中的潜力,包括重金属离子络合以及作为基因传递的非病毒载体的组分 (Ferruti 等,2002)。
材料工程
在材料工程中,丙烯酰胺衍生物的研究导致了对温度和 pH 变化有反应的热响应微凝胶和胶束的产生。这些材料在智能材料和药物输送领域具有广阔的应用前景,其中材料的环境响应性至关重要 (Nayak 等,2005)。此外,丙烯酰胺在太阳能电池应用中有机敏化剂合成中的探索证明了该化合物在可再生能源技术中的多功能性和潜力 (Kim 等,2006)。
属性
IUPAC Name |
(E)-N,3-bis(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-2-1-5-11(12)9-10-15(19)18-14-8-4-3-7-13(14)17/h1-10H,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYJGZLOXJYJZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)


![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)




![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)